molecular formula C16H25NO B11015657 2-methyl-N-(octan-2-yl)benzamide

2-methyl-N-(octan-2-yl)benzamide

Cat. No.: B11015657
M. Wt: 247.38 g/mol
InChI Key: GYVHGRPQKFUYER-UHFFFAOYSA-N
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Description

2-methyl-N-(octan-2-yl)benzamide: is a benzamide derivative with the following chemical formula:

C8H9NO\text{C}_8\text{H}_9\text{NO}C8​H9​NO

. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research. They exhibit diverse properties, such as antioxidant, antibacterial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes: The synthesis of 2-methyl-N-(octan-2-yl)benzamide involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. These precursors react with amine derivatives to yield the desired compound .

Reaction Conditions: The reaction conditions typically involve refluxing the reactants in suitable solvents (such as ethanol or methanol) with appropriate catalysts. Purification methods include recrystallization and column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, laboratory-scale synthesis provides valuable insights for potential scale-up.

Chemical Reactions Analysis

Types of Reactions:

2-methyl-N-(octan-2-yl)benzamide: can undergo various reactions, including:

    Oxidation: Oxidative processes may lead to the formation of different functional groups.

    Reduction: Reduction reactions can modify the amide or aromatic ring.

    Substitution: Substituents on the benzene ring can be replaced.

    Amidation: Formation of amide bonds with amines.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine or chlorine).

    Amidation: Amine reactants (e.g., octan-2-amine).

Major Products: The major products depend on the specific reaction conditions. For example, amidation yields This compound as the primary product.

Scientific Research Applications

Chemistry and Biology:

    Chemical Research: Investigating the reactivity and properties of benzamides.

    Biological Studies: Assessing their effects on cellular processes.

Medicine:

    Antibacterial Properties: Evaluating its potential as an antibacterial agent.

    Anti-Inflammatory Effects: Studying its role in inflammation modulation.

Industry:

    Plastic and Rubber Industry: Benzamides find applications in these sectors.

Mechanism of Action

The exact mechanism by which 2-methyl-N-(octan-2-yl)benzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, further exploration could reveal related benzamides with distinct properties.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-methyl-N-octan-2-ylbenzamide

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-11-14(3)17-16(18)15-12-9-8-10-13(15)2/h8-10,12,14H,4-7,11H2,1-3H3,(H,17,18)

InChI Key

GYVHGRPQKFUYER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)C1=CC=CC=C1C

Origin of Product

United States

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